molecular formula C29H24F3NO2.HCl B1574470 PPTN hydrochloride

PPTN hydrochloride

Número de catálogo B1574470
Peso molecular: 511.96
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

High affinity and selective P2Y14 antagonist (KB = 434 pM). Exhibits >10,000-fold selectivity for P2Y14 over other P2Y receptors. Inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo. Also blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro.

Aplicaciones Científicas De Investigación

Nanocomposite Drug Carriers

Propranolol Hydrochloride (PPN) has been incorporated into Montmorillonite-Poly lactic-co-glycolic acid (Mt-PLGA) nanocomposites for sustained drug release. This study suggests the Mt-PPN-PLGA nanocomposites as a potential oral controlled drug delivery system for hydrophilic low molecular weight drugs like PPN, showing high drug encapsulation efficiency and controlled release characteristics (Seema & Datta, 2013).

Electrochemical Analysis

Cyclic voltammetry has been used to investigate the electrochemical behavior of quinine hydrochloride (QH) at a polypyrrole-pentacyanoferrate/Platinum electrode. This method enabled efficient detection of low-concentration analyte solutions, highlighting its utility in electrochemical analysis (Awasthi, Srivastava, & Singla, 2011).

Pharmacokinetics Study

A pharmacokinetics study of Piperphentonamine hydrochloride (PPTA) in Chinese healthy volunteers involved the determination of PPTA and its metabolites in plasma and urine. This study used liquid chromatography-tandem mass spectrometry (LC/MS/MS) and contributed to understanding the pharmacokinetic characteristics of PPTA and its metabolites (Shi et al., 2012).

Drug Encapsulation and Release

Layered double hydroxides (LDHs) nanoparticles intercalated with podophyllotoxin (PPT) were investigated for their in vitro and in vivo anti-tumor effects. The study found that PPT-LDH nanoparticles showed better anti-tumor efficacy and uptake by cells than PPT alone, indicating LDH nanoparticles as potential carriers for anti-tumor drugs (Qin et al., 2010).

Pharmacokinetics of Alkaloid Amides

A sensitive LC-MS/MS method for the determination of Piplartine (PPTN) in rat plasma was developed, aiding in understanding its biological effects. This method is suitable for pharmacokinetic studies of PPTN after administration (Bezerra et al., 2012).

Drug Resistance in Bioreactor Liners

The chemical resistance of PP-ternary nanocomposite (PPTN) for bioreactor liner material was investigated. The study focused on changes in physico-mechanical properties of PPTN after exposure to chemicals, highlighting its potential as a bioreactor liner material (Farida et al., 2011).

Suture Material Development

Antimicrobial polypropylene sutures (PP) were developed by plasma-induced graft polymerization of acrylic acid, followed by chitosan binding. This innovation in suture materials demonstrates the potential for clinical and cosmetic applications with improved antimicrobial features (Saxena et al., 2011).

Propiedades

Nombre del producto

PPTN hydrochloride

Fórmula molecular

C29H24F3NO2.HCl

Peso molecular

511.96

Sinónimos

4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.